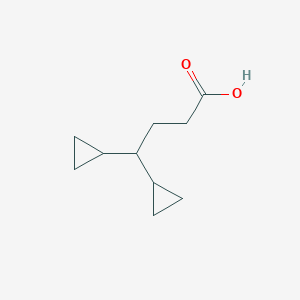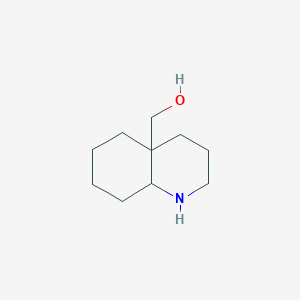
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine: is a chemical compound with the molecular formula C12H24N2 It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a methylpiperidine moiety
Méthodes De Préparation
The synthesis of n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine typically involves the following steps:
Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain, which can be achieved through various organic synthesis techniques.
Cyclopropanation: The propyl chain is then subjected to cyclopropanation reactions to introduce the cyclopropane ring. This can be done using reagents such as diazomethane or other cyclopropanating agents.
Attachment of the Methylpiperidine Moiety: The final step involves the attachment of the methylpiperidine moiety to the cyclopropylpropyl chain. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with receptors or enzymes, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopropanamine can be compared with other similar compounds, such as:
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclohexanamine: This compound has a cyclohexane ring instead of a cyclopropane ring, which may result in different chemical and biological properties.
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclobutanamine: This compound features a cyclobutane ring, which also influences its reactivity and applications.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
N-[3-(2-methylpiperidin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H24N2/c1-11-5-2-3-9-14(11)10-4-8-13-12-6-7-12/h11-13H,2-10H2,1H3 |
Clé InChI |
ZMYSVWCQNIBWDO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)


![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)

![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)


![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)
